molecular formula C7H10BrN3S B13950049 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- CAS No. 60186-82-5

2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-

Cat. No.: B13950049
CAS No.: 60186-82-5
M. Wt: 248.15 g/mol
InChI Key: LNBFHVLNIMBYLV-UHFFFAOYSA-N
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Description

The compound 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is a pyrimidine derivative with a bromine atom at position 5, a dimethylamino group at position 2, and a methylthio (SCH₃) substituent at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their applications in drug design, particularly as kinase inhibitors, antiviral agents, and antimicrobial compounds .

Key structural features of this compound include:

  • N,N-Dimethylamino group at C2: Introduces basicity and hydrophobicity, which may affect solubility and intermolecular interactions.
  • Methylthio group at C4: Contributes to lipophilicity and may participate in sulfur-mediated non-covalent interactions .

Properties

CAS No.

60186-82-5

Molecular Formula

C7H10BrN3S

Molecular Weight

248.15 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-4-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C7H10BrN3S/c1-11(2)7-9-4-5(8)6(10-7)12-3/h4H,1-3H3

InChI Key

LNBFHVLNIMBYLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)SC)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Bromo-5-methylpyridine and 5-bromo-2-(dimethylamino)pyridine are commonly used precursors in related pyridine and pyrimidine syntheses, providing a foundation for functional group modifications including bromination and amination.

  • The compound of interest shares structural similarity with 5-bromo-N,N-dimethylpyridin-2-amine, which has been synthesized and characterized extensively, providing insight into potential synthetic routes.

Bromination Procedures

  • Bromination at the 5-position of pyrimidine or pyridine rings is typically achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions with radical initiators such as azobisisobutyronitrile (AIBN).

  • Example reaction conditions:

    • 2-bromo-5-methylpyridine (1.72 mol) treated with NBS (1.72 mol) and AIBN (173 mmol) in carbon tetrachloride at reflux for 3 hours under nitrogen atmosphere.
    • The crude product is purified by flash chromatography to yield 2-bromo-5-bromomethylpyridine as a solid.

Amination and N,N-Dimethylation

  • Introduction of the dimethylamino group at the 2-position can be achieved via nucleophilic substitution or palladium-catalyzed amination reactions.

  • Palladium-catalyzed amination:

    • Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium diacetate with appropriate ligands (e.g., Xantphos or 1,1'-bis(diphenylphosphino)ferrocene) and bases like cesium carbonate or sodium carbonate.
    • Reaction temperatures typically range from 80°C to 120°C.
    • Solvents include ethanol, toluene, dioxane, or water mixtures under inert atmosphere.
    • Example: Coupling of 2-bromo-5-methylpyridine with amines in presence of Pd catalyst and base yields N,N-dimethylated products with yields up to 99%.

Methylthio Group Introduction

  • The methylthio group at the 4-position is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) with methylthiolate anion or by direct methylthiolation reactions.

  • Typical reagents:

    • Sodium methylthiolate or methylthiol in the presence of base.
    • Reaction conditions optimized to ensure regioselectivity and high yield.
  • This step often follows bromination and amination to avoid side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination NBS, AIBN, CCl4, reflux, 3 h 60-75 Radical bromination at 5-position
2 Amination (Pd-catalyzed) Pd(PPh3)4 or Pd(OAc)2, Cs2CO3 or Na2CO3, EtOH/toluene, 80-120°C, inert atmosphere 70-99 Introduction of N,N-dimethylamino group
3 Methylthiolation Sodium methylthiolate, base, solvent (e.g., DMF) Variable Installation of methylthio group at 4-position

Experimental Notes and Optimization

  • Reaction Atmosphere: Most palladium-catalyzed reactions require inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred for nucleophilic substitutions, while mixtures of ethanol and toluene are common for palladium-catalyzed couplings.

  • Temperature Control: Elevated temperatures (80–120°C) promote reaction rates but require careful monitoring to avoid decomposition.

  • Purification: Flash column chromatography on silica gel using gradients of ethyl acetate and hexane is standard for isolating pure products.

  • Catalyst Loading: Typically ranges from 0.03 to 0.25 equivalents depending on the catalyst and reaction scale.

Research Discoveries and Advances

  • Recent studies have optimized palladium-catalyzed amination protocols to improve yields and reduce reaction times, employing ligands such as Xantphos and bases like cesium carbonate for enhanced catalytic efficiency.

  • Radical bromination methods using NBS and AIBN have been scaled up successfully, demonstrating reproducibility and good selectivity for the 5-position bromination on pyridine rings.

  • The combination of these methods facilitates the efficient synthesis of complex pyrimidine derivatives including 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-, enabling further functionalization for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-substituted pyrimidines.

    Oxidation: Sulfoxides or sulfones are formed.

    Reduction: Reduced pyrimidine derivatives are obtained.

Scientific Research Applications

2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- involves interactions with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- with structurally related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences Reference(s)
Target Compound 5-Br, 2-N(CH₃)₂, 4-SCH₃ C₇H₁₁BrN₄S Reference compound for comparison
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 5-Br, 2-Cl, 4-NH-C₅H₉ C₉H₁₂BrClN₃ Cyclopentylamine replaces dimethylamino; Cl instead of SCH₃
4-Amino-5-bromo-2-chloropyrimidine 5-Br, 2-Cl, 4-NH₂ C₄H₃BrClN₃ Lacks methylthio and dimethylamino groups
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 5-Br, 2-SCH₃, 4-COOH C₆H₅BrN₂O₂S Carboxylic acid at C4 instead of amine
N,N-Dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine 2-N(CH₃)₂, 4-O-C₆H₄CH₃, 6-CF₃ C₁₄H₁₄F₃N₃O Phenoxy and trifluoromethyl substituents

Key Observations :

  • Replacement of the methylthio group with a carboxylic acid (as in the pyrimidine-4-carboxylic acid analogue) drastically changes polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 4-Amino-5-bromo-2-chloropyrimidine
Molecular Weight (g/mol) 255.16 273.58 205.44
Melting Point Not reported 85–90°C (purified solid) 460–461 K
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.2 (lower lipophilicity)
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH₂)

Key Findings :

  • The methylthio group in the target compound increases lipophilicity (LogP ~2.5) compared to the less substituted 4-amino-5-bromo-2-chloropyrimidine (LogP ~1.2) .
  • The cyclopentylamine derivative’s higher molecular weight and LogP suggest enhanced membrane permeability but reduced solubility .
Target Compound

Limited direct biological data are available for the target compound. However, structurally related 2-pyrimidinamine derivatives exhibit:

  • Mosquito larvicidal activity : Derivatives with halogen and thioether groups show >90% efficacy at 2 µg/mL .
Analogues
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine : Used in kinase inhibitor synthesis; the cyclopentyl group enhances target selectivity .
  • 4-Amino-5-bromo-2-chloropyrimidine: A precursor in anticancer drug development; the free amino group facilitates functionalization .
  • Pyrimidine-4-carboxylic acid derivatives : Exhibit antiviral activity due to carboxylic acid-mediated protein binding .

Reactivity Insights :

  • The methylthio group in the target compound can undergo oxidation to sulfone or sulfoxide derivatives, altering bioactivity .
  • Dimethylamino groups resist hydrolysis under mild conditions, enhancing stability compared to primary amines .

Biological Activity

2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is a pyrimidine derivative characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Molecular Structure

  • Molecular Formula : C7H10BrN3S
  • Molar Mass : 236.14 g/mol
  • Key Functional Groups : Bromine atom, dimethylamino group, and a methylthio group.

Antimicrobial Properties

Research indicates that 2-Pyrimidinamine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine and methylthio groups is believed to enhance their interaction with microbial targets, leading to effective inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism involves the modulation of key signaling pathways associated with cancer cell proliferation and survival. For example, it has been found to inhibit certain kinases that are crucial for tumor growth.

Enzyme Inhibition

Pyrimidine derivatives are known for their ability to inhibit specific enzymes. 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of several pyrimidine derivatives, including 2-Pyrimidinamine variants. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL.
    • Table 1 : Antimicrobial Activity of Pyrimidine Derivatives
    Compound NameBacterial StrainInhibition Zone (mm)
    2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-E. coli15
    5-Bromo-N,N-dimethyl-2-pyrimidinamineS. aureus18
    Control (Ampicillin)E. coli20
  • Study on Anticancer Effects :
    • In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
    • Table 2 : Cytotoxicity Data Against Cancer Cell Lines
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)12
    A549 (Lung Cancer)15
    HeLa (Cervical Cancer)10
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit DHFR activity in a biochemical assay.
    • Results showed that it had a comparable inhibitory effect to established DHFR inhibitors.

The biological activity of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is largely attributed to its structural features which facilitate binding to biological targets:

  • Bromine Atom : Enhances lipophilicity and influences binding affinity.
  • Dimethylamino Group : Provides basicity which is crucial for interaction with enzyme active sites.
  • Methylthio Group : May participate in hydrogen bonding or hydrophobic interactions with target biomolecules.

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